molecular formula C10H11BrN2O B13270110 4-(Aminomethyl)-6-bromo-1,2,3,4-tetrahydroquinolin-2-one

4-(Aminomethyl)-6-bromo-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B13270110
M. Wt: 255.11 g/mol
InChI Key: GQUAFOOKQIXSKF-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-6-bromo-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic organic compound that features a quinoline core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both bromine and an aminomethyl group in its structure provides unique reactivity and functionalization opportunities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-6-bromo-1,2,3,4-tetrahydroquinolin-2-one typically involves multi-step organic reactions. One common method starts with the bromination of 1,2,3,4-tetrahydroquinolin-2-one to introduce the bromine atom at the 6-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-6-bromo-1,2,3,4-tetrahydroquinolin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of various substituted quinoline derivatives.

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives with modified functional groups.

Scientific Research Applications

4-(Aminomethyl)-6-bromo-1,2,3,4-tetrahydroquinolin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-6-bromo-1,2,3,4-tetrahydroquinolin-2-one depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with biological macromolecules, while the bromine atom can participate in halogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)-6-bromo-1,2,3,4-tetrahydroquinolin-2-one is unique due to the combination of its quinoline core, bromine atom, and aminomethyl group. This combination provides distinct reactivity and functionalization opportunities that are not present in similar compounds.

Properties

Molecular Formula

C10H11BrN2O

Molecular Weight

255.11 g/mol

IUPAC Name

4-(aminomethyl)-6-bromo-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C10H11BrN2O/c11-7-1-2-9-8(4-7)6(5-12)3-10(14)13-9/h1-2,4,6H,3,5,12H2,(H,13,14)

InChI Key

GQUAFOOKQIXSKF-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C=CC(=C2)Br)NC1=O)CN

Origin of Product

United States

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